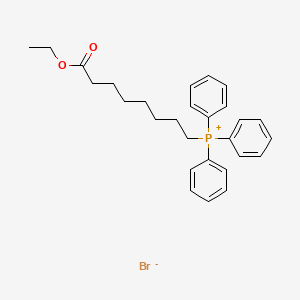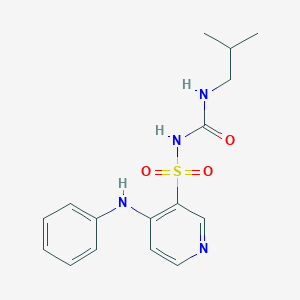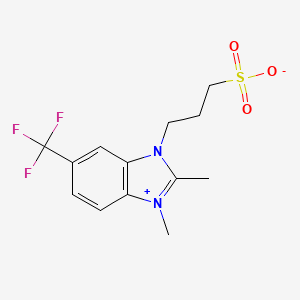
Mycophenolic acid b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycophenolic acid β-D-glucuronide is a metabolite of mycophenolic acid, an immunosuppressant drug widely used in organ transplantation to prevent rejection. Mycophenolic acid is derived from the fungus Penicillium species and is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine nucleotides in lymphocytes . The β-D-glucuronide form is a result of the glucuronidation process, which enhances the compound’s solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid β-D-glucuronide typically involves the glucuronidation of mycophenolic acid. This process can be achieved enzymatically using UDP-glucuronosyltransferase isoforms such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10 . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of mycophenolic acid β-D-glucuronide follows similar principles but on a larger scale. The process involves fermentation of Penicillium species to produce mycophenolic acid, followed by enzymatic glucuronidation. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Mycophenolic acid β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of mycophenolic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: Mycophenolic acid.
Conjugation: Mycophenolic acid β-D-glucuronide.
Applications De Recherche Scientifique
Mycophenolic acid β-D-glucuronide has several applications in scientific research:
Mécanisme D'action
Mycophenolic acid β-D-glucuronide itself is not pharmacologically active. it serves as a metabolite of mycophenolic acid, which exerts its effects by inhibiting inosine monophosphate dehydrogenase. This inhibition leads to a decrease in guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes . The glucuronidation process enhances the solubility and excretion of mycophenolic acid, aiding in its clearance from the body.
Comparaison Avec Des Composés Similaires
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Acyl Glucuronide Metabolites: Other glucuronide metabolites of mycophenolic acid, such as acyl glucuronide, which have different pharmacokinetic properties.
Uniqueness: Mycophenolic acid β-D-glucuronide is unique due to its role in the metabolism and excretion of mycophenolic acid. Unlike its parent compound, it is not pharmacologically active but is crucial for the drug’s elimination from the body .
Propriétés
Formule moléculaire |
C23H28O12 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23?/m0/s1 |
Clé InChI |
BYFGTSAYQQIUCN-NPKRSCAJSA-N |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
